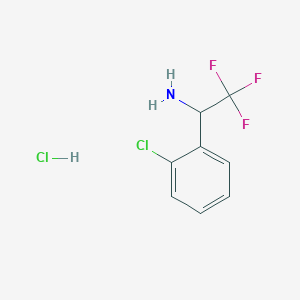

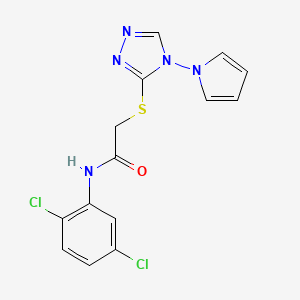

![molecular formula C8H10N2S B2858531 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 36274-34-7](/img/structure/B2858531.png)

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .

Aplicaciones Científicas De Investigación

Synthesis Methods and Potential Biological Activity

- A study highlighted the synthesis of new substituted pyrimidine derivatives, including those related to 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, through one-pot three-component reactions. These derivatives may possess biological activities and were created using a domino process, which simplifies traditional multistep organic reactions. The new compounds showed potential antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Pharmacological Applications

- Novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were designed and synthesized as a new chemical scaffold with vascular endothelial growth factor receptor (VEGFR 2) inhibitory activity. These compounds exhibited potent VEGFR 2 inhibition, suggesting their potential in drug discovery (Sobhy et al., 2019).

Synthesis for Herbicide Intermediates

- The compound 2-methylthio-4,6-difluoride pyrimidine, an important intermediate of herbicide diclosulam, was synthesized from sulfocarbamidediethyl malonate and other reagents, demonstrating its role in agricultural applications (Li-li, 2007).

Antioxidant Activity

- Synthesized 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione were tested for antioxidant activity, showing that the structure of the substituent in the thioether fragment significantly influences their antiradical activity (Kononevich et al., 2014).

Applications in Platelet Aggregation and Hypothermia Inhibition

- Various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines, synthesized by reacting with amines, showed inhibitory activities against collagen-induced platelet aggregation and reserpine-induced hypothermia in mice (Sasaki et al., 1990).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are enzymes that play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved by suppressing the generation of certain vital inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the expression and activities of certain vital inflammatory mediators, which are part of the inflammatory response pathway . It also interacts with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Pharmacokinetics

The compound’s molecular weight is 125191 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of inflammatory mediators and protein kinases, leading to anti-inflammatory effects and potential anticancer activity .

Propiedades

IUPAC Name |

2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-11-8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZZMKLFMUHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2CCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36274-34-7 |

Source

|

| Record name | 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide](/img/structure/B2858460.png)

![6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one](/img/structure/B2858464.png)

![2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2858466.png)

![7-Fluoro-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2858467.png)

![5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858469.png)